molecular formula H4NO4P B1203121 O-phosphonohydroxylamine CAS No. 20292-78-8

O-phosphonohydroxylamine

Cat. No. B1203121
CAS RN: 20292-78-8
M. Wt: 113.01 g/mol
InChI Key: JZTPOMIFAFKKSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-phosphonohydroxylamine is a phosphoric acid derivative. It derives from a hydroxylamine.

Scientific Research Applications

Antiviral Research and Synthetic Intermediate

O-phosphonohydroxylamine derivatives have been recognized for their significance in antiviral research. The compound (R)-9-[2-(Hydroxyphosphinylmethoxy)propyl]adenine serves as a versatile synthetic intermediate in the preparation of N-alkylphosphonamidate and alkylphosphonate series, highlighting its potential in developing antiviral agents (Roux, Canard, & Alvarez, 2014).

Synthesis and Reactivity in Organic Chemistry

Phosphorus substituted hydroxylamine and hydroxamic acid derivatives are of interest due to their diverse applications in synthetic chemistry. These derivatives, including those derived from phosphines, phosphine oxides, and phosphonates, exhibit varied reactivity and are utilized in several transformations such as rearrangement, hydrolysis, reduction, and oxidation reactions (Alonso, Santos, Vicario, & Palacios, 2011).

Medicinal and Industrial Applications

Hydroxy and amino substitutes of phosphonates and bisphosphonates are significant in medicinal and industrial chemistry. Hydroxy bisphosphonates, for example, are effective in preventing bone loss in osteoporotic disease. The synthesis of various hydroxy- and amino-phosphonates and -bisphosphonates leads to materials with a wide range of applications in pharmaceutical and agriculture sectors (Kaboudin, Daliri, Faghih, & Esfandiari, 2022).

Phosphonic Acid Functional Group

The phosphonic acid functional group, which includes derivatives such as O-phosphonohydroxylamine, finds applications in various fields including drug and pro-drug development, bone targeting, design of supramolecular or hybrid materials, surface functionalization, analytical purposes, medical imaging, and as phosphoantigen (Sevrain, Berchel, Couthon, & Jaffrès, 2017).

Biological and Environmental Applications

O-phosphonohydroxylamine and related compounds play a role in various biological processes. For instance, phosphorylation of hydroxylysine residues in collagen by cultured aortic smooth muscle cells involves the incorporation of phosphonate groups, indicating its biological significance (Urushizaki & Seifter, 1985). Additionally, the environmental chemistry of phosphonates, including O-phosphonohydroxylamine derivatives, is crucial due to their use in various technical and industrial applications as chelating agents and scale inhibitors. Their unique properties affect their environmental behavior, including strong interaction with surfaces and significant removal in technical and natural systems (Nowack, 2003).

properties

CAS RN

20292-78-8

Product Name

O-phosphonohydroxylamine

Molecular Formula

H4NO4P

Molecular Weight

113.01 g/mol

IUPAC Name

amino dihydrogen phosphate

InChI

InChI=1S/H4NO4P/c1-5-6(2,3)4/h1H2,(H2,2,3,4)

InChI Key

JZTPOMIFAFKKSK-UHFFFAOYSA-N

SMILES

NOP(=O)(O)O

Canonical SMILES

NOP(=O)(O)O

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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